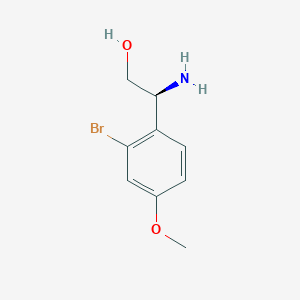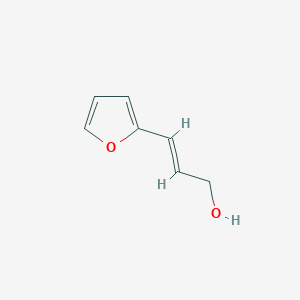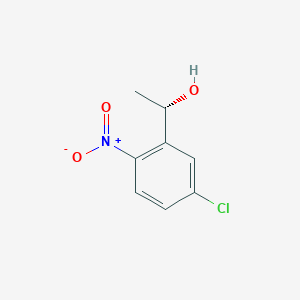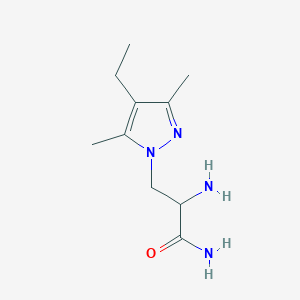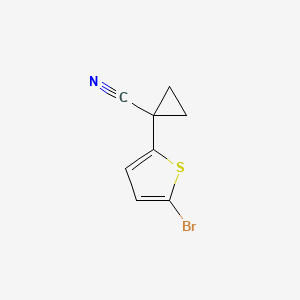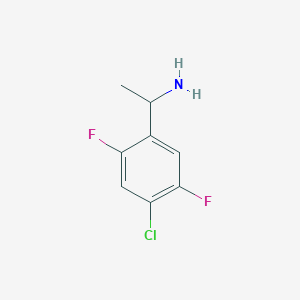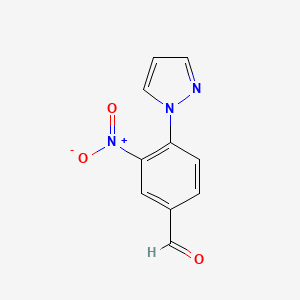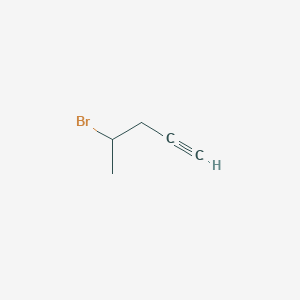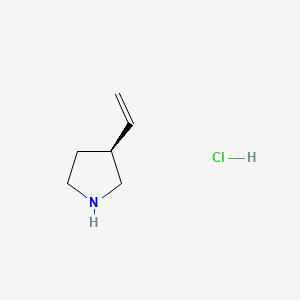![molecular formula C13H23NO B13615379 13-Azabicyclo[10.2.0]tetradecan-14-one](/img/structure/B13615379.png)
13-Azabicyclo[10.2.0]tetradecan-14-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13-Azabicyclo[10.2.0]tetradecan-14-one is a β-lactam compound, which is a crucial component in the structure of various antibiotics. This compound is known for its unique bicyclic structure, which contributes to its stability and reactivity. It has been extensively studied for its polymorphic transformations and its role in pharmaceutical applications .
Métodos De Preparación
The synthesis of 13-Azabicyclo[10.2.0]tetradecan-14-one typically involves the formation of the β-lactam ring through cyclization reactions. One common method is the Staudinger synthesis, which involves the reaction of an imine with a ketene. Industrial production methods often employ optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperatures, specific catalysts, and precise pH levels .
Análisis De Reacciones Químicas
13-Azabicyclo[10.2.0]tetradecan-14-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced β-lactam derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups in the compound. .
Aplicaciones Científicas De Investigación
13-Azabicyclo[10.2.0]tetradecan-14-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s β-lactam structure makes it a valuable tool in studying enzyme interactions, particularly with β-lactamases.
Medicine: It serves as a core structure in the development of antibiotics, contributing to the fight against bacterial infections.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical products
Mecanismo De Acción
The mechanism of action of 13-Azabicyclo[10.2.0]tetradecan-14-one involves its interaction with bacterial enzymes, particularly β-lactamases. The compound inhibits these enzymes by forming a stable acyl-enzyme complex, which prevents the bacteria from synthesizing their cell walls. This leads to bacterial cell lysis and death .
Comparación Con Compuestos Similares
13-Azabicyclo[10.2.0]tetradecan-14-one can be compared with other β-lactam compounds such as penicillin and cephalosporin. While all these compounds share the β-lactam ring, this compound is unique due to its bicyclic structure, which provides enhanced stability and reactivity. Similar compounds include:
Penicillin: Known for its broad-spectrum antibacterial activity.
Cephalosporin: Noted for its resistance to β-lactamase enzymes.
Carbapenem: Recognized for its effectiveness against multi-drug resistant bacteria
This comprehensive overview highlights the significance of this compound in various fields of scientific research and its potential for future applications.
Propiedades
Fórmula molecular |
C13H23NO |
|---|---|
Peso molecular |
209.33 g/mol |
Nombre IUPAC |
13-azabicyclo[10.2.0]tetradecan-14-one |
InChI |
InChI=1S/C13H23NO/c15-13-11-9-7-5-3-1-2-4-6-8-10-12(11)14-13/h11-12H,1-10H2,(H,14,15) |
Clave InChI |
QZGCOFZRRZPWHB-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCCC2C(CCCC1)C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl[3-(morpholin-3-yl)propyl]amine](/img/structure/B13615299.png)
![2',2',3',3'-Tetramethyl-[1,1'-bi(cyclopropan)]-1-ol](/img/structure/B13615304.png)

